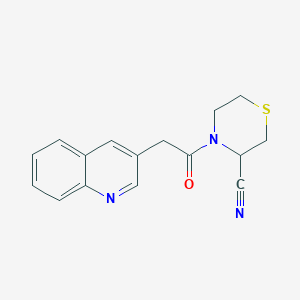
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile, also known as QATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QATC is a heterocyclic compound that is composed of a quinoline ring, a thiomorpholine ring, and a carbonitrile group.
科学的研究の応用
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains. In addition, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been investigated for its neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has also been found to inhibit the growth and proliferation of various bacterial and fungal strains by disrupting their cell membranes. In addition, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is its broad range of potential applications in various scientific fields. It has shown promising results in anticancer, antimicrobial, neuroprotective, and anti-inflammatory studies. However, one of the limitations of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to optimize its synthesis method and improve its solubility for better use in lab experiments.
Conclusion
In conclusion, 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential use as an anticancer, antimicrobial, neuroprotective, and anti-inflammatory agent makes it a valuable compound for further study and development. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile involves the reaction of 2-quinolinecarboxaldehyde with thiomorpholine-3-carbonitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified through recrystallization to obtain pure 4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile.
特性
IUPAC Name |
4-(2-quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-9-14-11-21-6-5-19(14)16(20)8-12-7-13-3-1-2-4-15(13)18-10-12/h1-4,7,10,14H,5-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGXOTONYSTRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=CC3=CC=CC=C3N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinolin-3-ylacetyl)thiomorpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2471412.png)
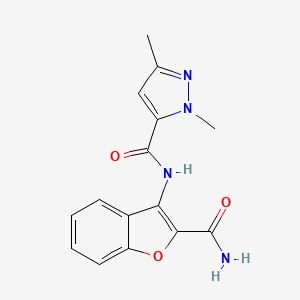

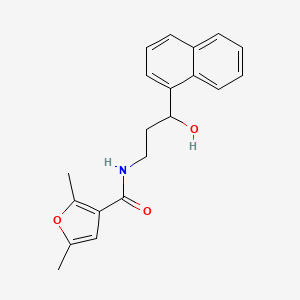
![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)
![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2471421.png)
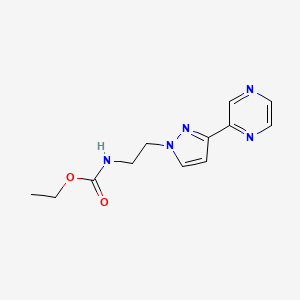
![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)
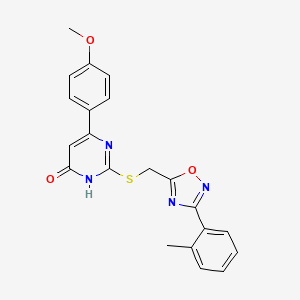
![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)
